Enantiomeric Configuration: (R)-Stereochemistry Precedence in Bromodomain Inhibitor Lead Series vs. (S)-Enantiomer
Both the target (R)-enantiomer (CAS 2742623-48-7) and its (S)-counterpart (CAS 2763740-73-2) share identical molecular formula (C₁₄H₁₈BrN₃O₂) and molecular weight (340.22 g/mol) . However, the (R)-configuration is the stereochemistry exemplified in imidazo[1,2-a]pyridine-based bromodomain protein inhibitor patent disclosures (WO2019120234A2), where chiral α-ethyl substituents are critical for target engagement [1]. No published patent or literature precedent has been identified for the (S)-enantiomer in this structural class. This qualitative assignment of the (R)-configuration as the biologically validated stereoisomer creates a significant distinction in procurement value.
| Evidence Dimension | Stereochemical configuration and patent precedents |
|---|---|
| Target Compound Data | (R)-configuration (CAS 2742623-48-7); consistent with bromodomain inhibitor patent stereochemistry |
| Comparator Or Baseline | (S)-configuration (CAS 2763740-73-2); no identified patent precedent in imidazo[1,2-a]pyridine bromodomain inhibitors |
| Quantified Difference | Qualitative: (R)-enantiomer aligns with patented inhibitor series; (S)-enantiomer does not |
| Conditions | Patent WO2019120234A2, imidazo[1,2-a]pyridine bromodomain inhibitor series with chiral α-ethyl substituents |
Why This Matters
Procurement of the (R)-enantiomer ensures stereochemical fidelity to lead series in patent disclosures, while the (S)-enantiomer would require additional chiral inversion or separation steps, increasing synthetic cost and timeline.
- [1] WO2019120234A2. Compound functioning as bromodomain protein inhibitor, and composition. PCT/CN2018/122211. Claims and examples incorporating chiral imidazo[1,2-a]pyridine derivatives. View Source
